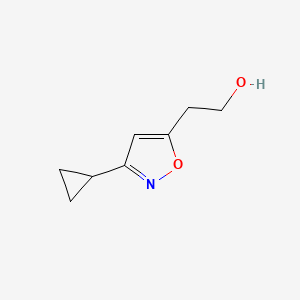

2-(3-Cyclopropyl-1,2-oxazol-5-yl)ethan-1-ol

Overview

Description

Scientific Research Applications

Synthesis and Chemical Properties

Cyclopropanation and Stereoselectivity : Research demonstrates the diastereo- and enantioselective cyclopropanation reactions involving chromium Fischer carbene complexes with alkenyl oxazolines, showcasing the utility of the oxazolinyl group in achieving high diastereoselectivity and facilitating the synthesis of monoprotected diols with significant stereocontrol. This process underscores the versatility of oxazoline derivatives in synthetic organic chemistry, enabling the preparation of compounds with complex stereochemistry (Barluenga et al., 2001).

1,3-Dipolar Cycloaddition : The 1,3-dipolar cycloaddition of stable ninhydrin-derived azomethine ylides to cyclopropenes has been established as a regio- and stereoselective method, leading to the efficient synthesis of spiro[cyclopropa[ a]pyrrolizine-2,2'-indene] derivatives. This method highlights the reactivity of cyclopropenes and provides a strategic approach to synthesizing polycyclic compounds incorporating cyclopropane fragments, which could have implications for the development of biologically active molecules (Filatov et al., 2019).

Heterocyclic Synthesis : Methyl 3-cyclopropyl-3-oxopropanoate reactions have led to the synthesis of various heterocycles with a cyclopropyl substituent, demonstrating the compound's utility in constructing diverse heterocyclic frameworks. This research contributes to the field of heterocyclic chemistry by providing new routes to compounds that could have pharmaceutical or material science applications (Pokhodylo et al., 2010).

Three-Component Oxazole Synthesis : A novel consecutive three-component synthesis of 1-(hetero)-aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones showcases an innovative approach to constructing oxazole derivatives. This research provides insights into the synthesis of oxazoles, which are important scaffolds in many biologically active compounds, through an amidation-coupling-cycloisomerization sequence (Merkul & Müller, 2006).

Microbial Hydroxylation : The microbial hydroxylation of unsaturated, cyclic carboxylic acids protected as benzoxazoles has been explored, yielding chiral allylic alcohols with enantiomeric excesses higher than 99%. This research demonstrates the potential of microbial catalysis in stereoselective synthesis, providing an environmentally friendly alternative to traditional chemical processes (Raadt et al., 2001).

Mechanism of Action

- The primary target of 2-(3-Cyclopropyl-1,2-oxazol-5-yl)ethan-1-ol is cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the G1/S transition. It forms complexes with cyclins and plays a role in cell proliferation and DNA replication .

Target of Action

Safety and Hazards

Properties

IUPAC Name |

2-(3-cyclopropyl-1,2-oxazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-4-3-7-5-8(9-11-7)6-1-2-6/h5-6,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDGRQFEAOEPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

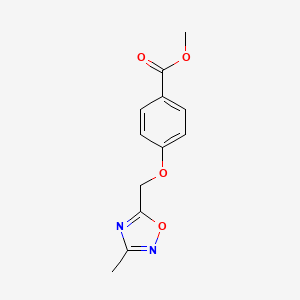

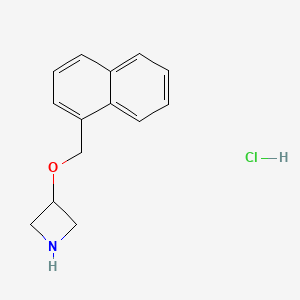

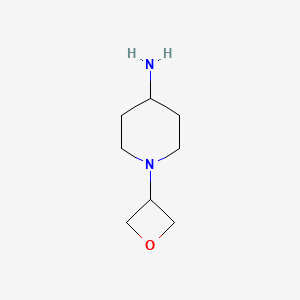

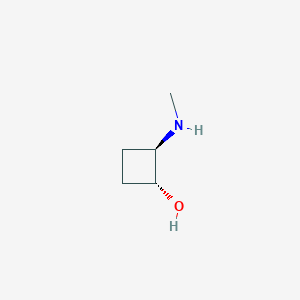

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[3-(chlorosulfonyl)phenyl]acetate](/img/structure/B1466258.png)

![2-Phenylspiro[3.3]heptan-2-amine](/img/structure/B1466259.png)

![3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B1466269.png)